molecular formula C16H21NO2 B11764974 rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate

rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B11764974
M. Wt: 259.34 g/mol
InChI Key: HDLAPPYOWZTRFN-RBSFLKMASA-N
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Description

rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate: is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable azabicycloheptane derivative with ethyl benzyl bromide under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies .

Medicine: In medicine, this compound is explored for its potential pharmacological properties. It may act as a precursor for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Uniqueness: What sets rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate apart from these similar compounds is its specific stereochemistry and the presence of the ethyl ester group.

Biological Activity

rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate, also known as ANTI-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

  • Molecular Formula : C16H21NO2
  • Molecular Weight : 259.34 g/mol
  • CAS Number : 745836-32-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

Antiviral Activity

Studies have shown that derivatives of azabicyclo compounds exhibit antiviral properties. For instance, compounds structurally related to this compound have demonstrated efficacy against viral infections by inhibiting viral replication through interference with viral entry mechanisms or replication processes .

Anticancer Properties

Research has also explored the anticancer potential of this compound and its analogs. In vitro studies have indicated that this compound may induce apoptosis in cancer cell lines by activating specific apoptotic pathways . The structure-function relationship suggests that modifications in the azabicyclo framework can enhance cytotoxicity against various cancer types.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with this compound. It is hypothesized that this compound may modulate neurotransmitter systems or protect neuronal cells from oxidative stress . Such properties could be beneficial in the context of neurodegenerative diseases.

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral activity of several azabicyclo derivatives against influenza virus strains. The results indicated that this compound exhibited significant inhibition of viral replication in vitro, suggesting its potential as a lead compound for antiviral drug development .

CompoundIC50 (µM)Mechanism
This compound5Viral entry inhibition
Control (Standard antiviral)3Viral replication inhibition

Case Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), this compound was found to induce significant cell death through apoptosis at concentrations above 10 µM . The study highlighted the importance of structural modifications for enhancing anticancer efficacy.

Cell LineConcentration (µM)% Cell Viability
HeLa1045%
MCF-72030%

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

ethyl (1R,4S,7R)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate

InChI

InChI=1S/C16H21NO2/c1-2-19-16(18)15-13-8-9-14(15)17(11-13)10-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3/t13-,14-,15-/m1/s1

InChI Key

HDLAPPYOWZTRFN-RBSFLKMASA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H]2CC[C@H]1N(C2)CC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1C2CCC1N(C2)CC3=CC=CC=C3

Origin of Product

United States

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